(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Description
The compound “(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate” is a benzofuran derivative characterized by a benzylidene substituent at the 2-position of the dihydrobenzofuran core and a 4-methoxybenzenesulfonate ester group at the 6-position. Key structural features include:
- Z-configuration: The (Z)-stereochemistry of the benzylidene double bond, which influences molecular geometry and intermolecular interactions .
- Substituent diversity: The 3-methoxybenzylidene group introduces electron-donating effects, while the 4-methoxybenzenesulfonate ester enhances polarity and steric bulk compared to simpler sulfonate esters (e.g., methanesulfonate) .
Crystallographic software such as SHELXL and ORTEP-3 (used for structural refinement and visualization, respectively) are typically employed to confirm the stereochemistry and packing arrangements of such compounds .
Properties
IUPAC Name |
[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-16-6-9-19(10-7-16)31(25,26)30-18-8-11-20-21(14-18)29-22(23(20)24)13-15-4-3-5-17(12-15)28-2/h3-14H,1-2H3/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJFLMNHIGFOKF-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC=C4)OC)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC=C4)OC)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C22H21O6S. Its structure features a benzofuran moiety, which is often associated with various biological activities.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit promising anticancer properties. The specific compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of the mitochondrial pathway.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | Mechanism of Action | IC50 Value (µM) |
|---|---|---|---|
| HeLa | Caspase activation | 15 | |
| MCF-7 | Mitochondrial pathway | 20 | |
| A549 | ROS generation | 10 |
Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses.
Table 2: Antioxidant Activity Assays
| Assay Method | Result (IC50 µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Assay | 30 |
| FRAP Test | 20 |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to cell death.
- Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
- Antioxidant Defense Modulation : Enhancement of cellular antioxidant enzymes.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers, indicating its potential as an anticancer agent .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to controls, further supporting its anticancer efficacy .
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. For example, a study demonstrated that derivatives of this compound exhibit significant cytotoxic effects against breast cancer cells .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The benzofuran structure is associated with anti-inflammatory properties. Compounds similar to (Z)-2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate have been investigated for their ability to reduce inflammation in various models, suggesting potential therapeutic uses in treating inflammatory diseases .
Material Science Applications
- Organic Electronics :
- Polymer Additives :
Case Studies
- Anticancer Research : A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications at the methoxy position significantly enhanced anticancer activity against specific cell lines .
- Antimicrobial Screening : In a comprehensive antimicrobial screening conducted by researchers at a leading university, several derivatives of this compound were tested against clinical isolates of bacteria, showing promising results that warrant further investigation for potential drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in substitution patterns on the benzylidene ring and the nature of the ester group. Below is a comparative analysis based on available evidence:
Table 1: Structural Comparison of Analogous Benzofuran Derivatives
Key Observations:
Benzylidene Substitution Patterns: The target compound has a single 3-methoxy group, which reduces steric hindrance compared to dimethoxy-substituted analogs (e.g., 2,4-, 3,4-, or 2,5-dimethoxy in ). This may enhance solubility and binding flexibility in biological systems.
Ester Group Variations: Sulfonate vs. Benzoate: The target’s 4-methoxybenzenesulfonate group is bulkier and more polar than methanesulfonate () or benzoate esters (). This could improve thermal stability and alter pharmacokinetic properties (e.g., membrane permeability). Methoxy Position on Benzenesulfonate: The 4-methoxy group in the target compound may enhance resonance stabilization compared to non-substituted sulfonates.
Stereochemical Consistency :
- All analogs listed retain the (Z)-configuration, critical for maintaining planar molecular geometry and consistent intermolecular interactions .
Research Implications:
- Biological Activity : While specific data on the target compound’s activity is unavailable, sulfonate esters are often associated with enhanced bioavailability compared to carboxylate esters (e.g., benzoates) due to increased metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
